6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is a member of the pyrazolopyridine family, which is commonly used in the synthesis of kinase inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” consists of a pyrazolo portion suitable as a hydrogen bond center and a pyridine thought to have a π–π stacking interaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” include a molecular weight of 198.02 . The compound is a solid .Aplicaciones Científicas De Investigación
- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been used extensively in biomedical applications due to their structural similarity to the purine bases adenine and guanine .
- Methods of Application : The compounds are synthesized from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Biomedical Applications
Microwave-assisted Synthesis
- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and their activities to inhibit TRKA were evaluated .
- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
- Application Summary : Pyrazolo[3,4-b]pyridines are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
- Methods of Application : The specific methods of application would depend on the specific disease being treated and the specific pyrazolo[3,4-b]pyridine derivative being used .
- Results : The results would also depend on the specific disease and compound, but these compounds have shown promise in preclinical and clinical studies .
TRK Inhibitors
Treatment of Various Diseases
- Application Summary : The photophysical properties of 1H-Pyrazolo[3,4-b]pyridines have been studied .
- Methods of Application : The study involved the synthesis of polycyclic heterocycles using ketones as condensation partner .
- Results : The results of this study could have implications for the use of these compounds in various applications that involve light, such as in photovoltaics or light-emitting diodes .
- Application Summary : Pyrazolo[3,4-b]pyridines have been used as kinase inhibitors .
- Methods of Application : The study involved the design and synthesis of pyrazolo[3,4-b]pyridine derivatives .
- Results : Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Photophysical Properties
Kinase Inhibitors
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORWCQUHVRKSTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679146 |
Source
|
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
CAS RN |
1211516-09-4 |
Source
|
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.